3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
Description
3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole scaffold substituted with a 3-methoxyphenyl group. The 1,2,4-oxadiazole ring is a five-membered heterocycle with two nitrogen atoms and one oxygen atom, known for its metabolic stability and role in medicinal chemistry as a bioisostere for ester or amide groups. The methoxy group at the meta position of the phenyl ring contributes to electronic effects (e.g., electron-donating resonance) and may enhance solubility or binding interactions in biological systems. This compound is structurally analogous to several pharmacologically active molecules, particularly kinase inhibitors and antiviral agents.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-18-12-6-2-4-10(8-12)14-16-13(17-19-14)11-5-3-7-15-9-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRNYLAWRRYZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972277 | |
| Record name | 3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5685-35-8 | |
| Record name | 3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of a hydrazide with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or lutidine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Key Chemical Reactions
The compound participates in several reaction types:
Cyclization Reactions
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Oxidative Cyclization : Hydrazines, like those described in , undergo oxidative cyclization with sodium hypochlorite or other oxidizing agents (e.g., iodine) to form oxadiazole rings. This step is critical for constructing the heterocyclic core.
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Base-Mediated Cyclization : Amidoximes react with carbonyl compounds (e.g., trimethyl orthoformate) in the presence of bases like K₂CO₃ or DBU to form oxadiazoles. Lewis acids (e.g., Sc(OTf)₃) accelerate these reactions .
Functional Group Transformations
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Bromination : Source details bromination at specific positions of the oxadiazole-pyridine scaffold using bromine or NBS, enabling subsequent substitution reactions.
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Substitution Reactions : Pyridine rings undergo nucleophilic aromatic substitution with alkylating agents or halogens, depending on the substituent’s electronic effects .
Biological Interactions
While not direct chemical reactions, the compound’s ability to interact with enzymes (e.g., via hydrogen bonding or π-π stacking) informs its reactivity in biological systems. For example, methoxy groups enhance solubility, facilitating binding to targets .
Structural Analog Comparisons
| Compound | Key Structural Feature | Reaction Implications |
|---|---|---|
| 3-(4-Methoxyphenyl)-2-oxazolyl-pyridine | Oxazole instead of oxadiazole | Altered stability, different nucleophilic sites |
| 4-{4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-carbonyl}pyridine | Piperidine substituent | Increased lipophilicity for membrane interactions |
| 3-(3-Ethoxy-4-methoxyphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole | Ethoxy group replaces methoxy | Varying reactivity due to ethoxy’s electron-donating effects |
Critical Reaction Conditions
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have been synthesized and tested for their effectiveness against a range of bacterial and fungal pathogens. Studies have shown that modifications to the oxadiazole ring can enhance antimicrobial activity, making compounds like 3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine potential candidates for developing new antibiotics .
Anti-cancer Properties
The oxadiazole ring is also linked to anti-cancer activity. Research has demonstrated that certain oxadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis. The presence of the methoxyphenyl group in this compound may enhance its interaction with biological targets involved in cancer pathways . Case studies have reported promising results in vitro, suggesting further exploration in vivo.
Neurological Applications
Compounds similar to this compound have been investigated for neuroprotective effects. Some studies indicate that these compounds may modulate neurotransmitter systems or exhibit antioxidant properties that could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to act as a hole transport material has been explored in various studies. The compound's structural features allow for efficient charge transport and light emission when incorporated into OLED devices .
Photovoltaic Cells
Recent advancements in organic photovoltaic (OPV) cells have identified oxadiazole derivatives as potential materials for enhancing light absorption and charge separation efficiency. The incorporation of this compound into OPV systems may improve their overall performance due to its favorable energy levels and stability under operational conditions .
Pesticidal Properties
Research into the pesticidal applications of oxadiazole derivatives has revealed their potential as effective agrochemicals. Compounds similar to this compound have shown efficacy against various agricultural pests and pathogens, suggesting their utility in crop protection strategies .
Plant Growth Regulators
Some studies have indicated that oxadiazole compounds can act as plant growth regulators by influencing hormonal pathways within plants. This application could lead to enhanced growth rates or improved resistance to environmental stressors .
Mechanism of Action
The mechanism of action of 3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions that stabilize the compound within the active site of a target protein, thereby modulating its activity .
Comparison with Similar Compounds
Key Findings :
- Methoxy vs. Methyl : The methoxy group in the target compound improves solubility compared to the methyl group in 3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine, but reduces lipophilicity (logP ~2.1 vs. ~2.8).
Functional Group Modifications on the Oxadiazole Core
Key Findings :
- Pyrazole Hybrids : Compounds like those in exhibit antiviral activity (IC50 ~0.8 µM against SARS-CoV-2), suggesting that hybrid systems may outperform simpler aryl-substituted oxadiazoles.
Biological Activity
3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound that belongs to the class of oxadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H12N4O2
- Molecular Weight : 256.27 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COc1ccc(cc1)C1=NOC(=N1)C2=CC=NC=C2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The oxadiazole ring enhances its reactivity and binding affinity to proteins and enzymes.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are critical in cancer progression and inflammatory responses .
- Cell Cycle Modulation : Studies indicate that it can induce cell cycle arrest in cancer cells, promoting apoptosis through pathways involving p53 and other apoptotic markers .
- Antioxidant Activity : The methoxyphenyl group contributes to its antioxidant properties, reducing oxidative stress in cells .
Biological Activities
The compound exhibits a broad spectrum of biological activities:
- Anticancer Activity : Significant cytotoxic effects have been observed against various cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). For instance, it demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 85 |
| MCF-7 | 90 |
| A549 | 95 |
| Caco-2 | 100 |
- Antimicrobial Activity : The compound has also been evaluated for its antibacterial and antifungal properties, showing effectiveness against several pathogenic strains .
Case Studies
- Cytotoxicity Evaluation : A study conducted on the cytotoxic effects of various oxadiazole derivatives including this compound revealed that it significantly increased the proportion of apoptotic cells in treated groups compared to controls . The treatment led to a notable reduction in S-phase populations with an increase in G0/G1 phase cells.
- In Vivo Studies : Animal model studies have shown that the administration of this compound resulted in reduced tumor growth rates compared to untreated controls. The mechanisms involved include modulation of angiogenesis and inhibition of tumor cell proliferation .
Q & A
Q. What are the established synthetic routes for 3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine?
The synthesis typically involves two key steps: (1) formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a carboxylic acid derivative, and (2) coupling the oxadiazole moiety to a pyridine scaffold. For example, oxidative ring closure using sodium hypochlorite in ethanol has been reported as a green method for analogous triazolopyridine systems . Condensation reactions between pyrrolidine and pyridine rings, as seen in related oxadiazole-containing compounds, are also common .
Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- Nuclear Magnetic Resonance (NMR): - and -NMR are critical for verifying substituent positions and ring connectivity .
- X-ray Crystallography: Programs like SHELXL refine crystal structures to confirm bond lengths, angles, and stereochemistry. This is particularly useful for resolving ambiguities in heterocyclic systems .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for analogs like those in exact mass studies .
Q. What are the primary research applications of this compound?
The compound is studied as a bioactive scaffold in medicinal chemistry. For instance, structurally similar 1,2,4-oxadiazolyl-pyridine derivatives act as enzyme inhibitors (e.g., COMT inhibitors) or ligands for G protein-coupled receptors . Its methoxyphenyl group may enhance pharmacokinetic properties like membrane permeability .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Reagent Selection: Replace traditional coupling agents with greener alternatives (e.g., sodium hypochlorite for oxidative cyclization) to reduce side reactions .
- Microwave-Assisted Synthesis: Shorten reaction times and improve regioselectivity, as demonstrated in analogous pyridine-oxadiazole syntheses .
- Purification Strategies: Use alumina plugs or gradient chromatography to isolate pure products from complex mixtures .
Q. How can contradictory bioactivity data across studies be resolved?
- Purity Verification: Confirm compound integrity via HPLC and elemental analysis to rule out impurities affecting results .
- Structural Analog Testing: Compare activity with derivatives like 3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine to identify substituent-specific effects .
- Receptor Binding Assays: Use radiolabeled analogs (e.g., -tagged oxadiazoles) to quantify target engagement and validate mechanisms .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular Docking: Software like AutoDock Vina models binding modes to enzymes or receptors, leveraging crystallographic data from related compounds .
- QSAR Modeling: Correlate substituent electronic properties (e.g., methoxy group’s Hammett constant) with activity trends observed in analogs .
- MD Simulations: Assess stability of ligand-target complexes over time, as applied to oxadiazole-containing inhibitors in published studies .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Temperature Sensitivity: Store at 4°C in inert atmospheres to prevent degradation, as recommended for structurally related pyridine derivatives .
- Light Exposure: Protect from UV light to avoid photolytic cleavage of the oxadiazole ring, a known instability in similar heterocycles .
- Solvent Compatibility: Avoid protic solvents (e.g., water) that may hydrolyze the oxadiazole moiety; use anhydrous DMSO or acetonitrile for stock solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
